5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole
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Overview
Description
5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and a methyl group at the 1-position of the imidazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-imidazole with cyclopropylamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of partially or fully saturated imidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of substituted imidazole derivatives with different functional groups.
Oxidation Reactions: Formation of N-oxides and other oxidized products.
Reduction Reactions: Formation of partially or fully saturated imidazole derivatives.
Scientific Research Applications
5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-cyclopropyl-2-methyl-1H-imidazole
- 2-Bromo-1-methyl-1H-imidazole
- 5-Bromo-1-methyl-1H-imidazole
Uniqueness
5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole is unique due to the specific arrangement of its substituents. The presence of a cyclopropyl group at the 2-position and a bromine atom at the 5-position distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-1-methylimidazole |
InChI |
InChI=1S/C7H9BrN2/c1-10-6(8)4-9-7(10)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
UEJJGKWMUUAGBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2CC2)Br |
Origin of Product |
United States |
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